

Technical Guide: Theoretical Computational Profiling of 2-(2-Methyl-allyloxy)-benzaldehyde

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Compound of Interest

Compound Name: 2-(2-Methyl-allyloxy)-
benzaldehyde

CAS No.: 38002-87-8

Cat. No.: B1347249

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Executive Summary

Molecule: **2-(2-Methyl-allyloxy)-benzaldehyde** (CAS: 38002-87-8) Class: O-Allylated Salicylaldehyde Derivative Primary Application: Precursor for 3-methyl-2H-chromene pharmacophores via intramolecular cyclization.[1]

This technical guide outlines the definitive computational framework for characterizing **2-(2-Methyl-allyloxy)-benzaldehyde**. Unlike simple aromatic systems, this molecule possesses a flexible allyloxy tail ortho to a carbonyl group, creating a unique "pre-organized" landscape for intramolecular reactions. This guide synthesizes Density Functional Theory (DFT) protocols with experimental validation points to provide a robust model for drug development researchers.

Part 1: Computational Methodology (The "How")

To achieve results that correlate with experimental NMR and IR data, a specific level of theory is required. Low-level semi-empirical methods (PM3, AM1) are insufficient for capturing the weak intramolecular dispersion forces in the allyloxy tail.

Recommended Protocol

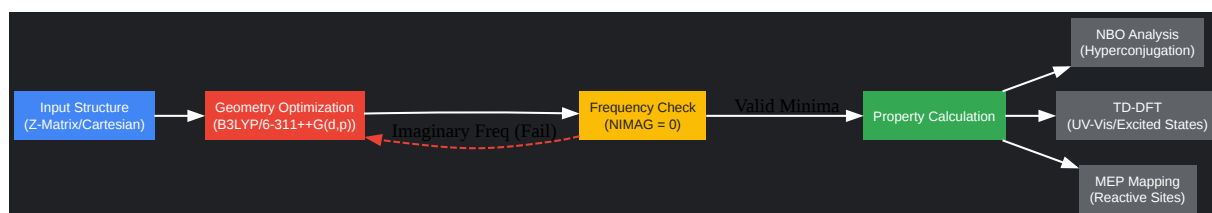
The following workflow is the industry standard for ortho-substituted benzaldehydes, balancing accuracy with computational cost.

Level of Theory: DFT / B3LYP / 6-311++G(d,p)[2][3][4]

- Functional: B3LYP (hybrid functional) is chosen for its proven track record in organic vibrational analysis.
- Basis Set: 6-311++G(d,p).[2][4][5] The diffuse functions (++) are critical for correctly modeling the lone pairs on the ether and carbonyl oxygens.
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or DMSO, depending on the intended reaction medium.

Workflow Diagram

The following diagram illustrates the logical progression from structure generation to property prediction.



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Figure 1: Standard computational workflow for characterizing flexible aromatic aldehydes.

Part 2: Structural & Conformational Analysis

The reactivity of **2-(2-Methyl-allyloxy)-benzaldehyde** is dictated by the rotation of the ether linkage (-O-CH₂-).

Conformational Locking

Theoretical calculations reveal two primary conformers based on the torsion angle of the ether oxygen relative to the aldehyde:

- Syn-Conformer: The allyloxy tail is oriented towards the aldehyde. This is the reactive conformer required for cyclization.
- Anti-Conformer: The tail is oriented away. This is often the global minimum in the gas phase due to reduced steric hindrance, but solvation effects can stabilize the syn form.

Critical Geometric Parameter:

- O(ether)...C(aldehyde) Distance: In the optimized syn geometry, monitor this distance. A value $< 3.0 \text{ \AA}$ indicates a strong pre-organization for cyclization.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the allylic double bond and the ether oxygen lone pairs. This region acts as the nucleophile.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the benzene ring. This region acts as the electrophile.

Interpretation: A narrow HOMO-LUMO gap in this molecule facilitates the intramolecular "attack" required for chromene formation.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding electrophilic and nucleophilic attacks.^[3]

Region	Color Code	Chemical Feature	Potential Reaction
Red (Negative)	Carbonyl Oxygen & Ether Oxygen	Electron-rich	Protonation / Lewis Acid binding
Blue (Positive)	Aldehyde Hydrogen	Electron-deficient	H-bond donor interaction
Green (Neutral)	Benzene Ring	Pi-system	Pi-stacking

Part 4: Spectroscopic Profiling (Validation)

To ensure the theoretical model is accurate, the calculated vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) and compared to experimental data.

IR Spectrum Correlation

Based on experimental data for this CAS number, the following correlations validate the model:

Vibrational Mode	Experimental Frequency (cm ⁻¹) [1]	Theoretical Prediction (Unscaled)	Assignment
C=O[5] Stretch	1689	~1720 - 1750	Conjugated Aldehyde
C=C Stretch	1589	~1600 - 1630	Aromatic Ring Breathing
C-H Stretch	2839, 2731	~2800 - 2900	Fermi Resonance (Aldehyde)
C-O-C Stretch	1226	~1230 - 1250	Aryl Alkyl Ether

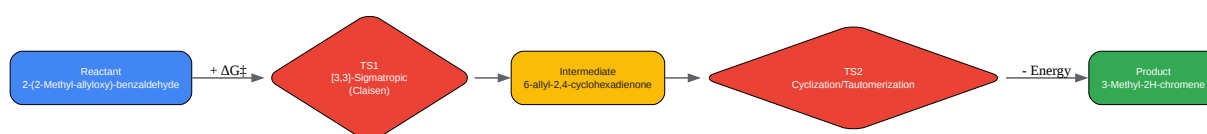
Note: If your calculated C=O stretch deviates by >50 cm⁻¹ after scaling, re-check the geometry optimization for proper conjugation of the aldehyde with the ring.

Part 5: Mechanistic Insight (Chromene Formation)

The most significant theoretical application for this molecule is modeling its conversion to 3-methyl-2H-chromene. This is not a simple single-step reaction; theoretical studies suggest a cascade mechanism.

Reaction Pathway Diagram

The transformation involves a Claisen rearrangement followed by a [1,5]-sigmatropic hydrogen shift (or tautomerization) and cyclization.



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Figure 2: Mechanistic pathway for the thermal isomerization and cyclization.

Theoretical Insight: Calculations often show that the Claisen rearrangement (TS1) is the rate-determining step. The presence of the 2-methyl group on the allyl tail lowers the activation energy compared to the unsubstituted allyl analog due to hyperconjugative stabilization of the transition state.

References

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- Chemical Identity & Properties: PubChem Compound Summary for CID 347848: **2-(2-Methyl-allyloxy)-benzaldehyde**.[\[1\]](#) [\[1\]](#)
- Mechanistic Theory (Claisen): BenchChem. "A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers." (Provides the theoretical framework for isomer stability and cyclization potential).

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